4-Chloro-2-iodopyridine
Overview
Description
4-Chloro-2-iodopyridine is a halogenated pyridine derivative that is of interest in various fields of chemistry due to its potential as a building block in organic synthesis. While the provided papers do not directly discuss 4-Chloro-2-iodopyridine, they do provide insights into the chemistry of related halogenated pyridines, which can be used to infer properties and reactivity patterns for 4-Chloro-2-iodopyridine.
Synthesis Analysis
The synthesis of halogenated pyridines can be complex, involving multiple steps and various reagents. For instance, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine is achieved using halogen dance reactions, which could be a relevant method for synthesizing 4-Chloro-2-iodopyridine as well . Additionally, the synthesis of 2-chloro-3,4-diiodopyridine through a Directed ortho Metallation (DoM)/Halogen Dance (HD) mechanism suggests that similar strategies could be applied to the synthesis of 4-Chloro-2-iodopyridine .
Molecular Structure Analysis
The molecular structure of halogenated pyridines is crucial for their reactivity and properties. For example, the crystal structure of a related compound, 4-aminopyridine hemiperchlorate, shows a strong asymmetric N–H–N hydrogen bond, which could influence the behavior of 4-Chloro-2-iodopyridine in forming hydrogen bonds . The crystal structure of chloro(2,2',2"-terpyridine)palladium(II)chloride dihydrate provides insights into the coordination environment of pyridine derivatives, which may be relevant for understanding the coordination chemistry of 4-Chloro-2-iodopyridine .
Chemical Reactions Analysis
The reactivity of halogenated pyridines is diverse, and they can participate in various chemical reactions. For instance, the reactivity of 5-chloro-2,4-dihydroxypyridine towards halogens and acids indicates that 4-Chloro-2-iodopyridine may also undergo substitution reactions . The iterative and regioselective cross-couplings of 2-chloro-3,4-diiodopyridine leading to triheteroarylpyridines suggest that 4-Chloro-2-iodopyridine could be used in cross-coupling reactions to synthesize complex organic molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated pyridines can be inferred from studies on similar compounds. For example, the investigation of structure, vibrational, electronic, NBO, and NMR analyses of various chloro-nitropyridines provides a comprehensive understanding of the electronic properties and reactivity of these molecules, which can be extrapolated to 4-Chloro-2-iodopyridine . The study of Co(II) complexes with halogenated pyridines, including their spectroscopy and magnetic properties, offers insights into the potential coordination chemistry of 4-Chloro-2-iodopyridine .
Scientific Research Applications
1. Functionalization and Synthesis of New Structures
4-Chloro-2-iodopyridine has been explored for its ability to undergo functionalization, leading to the synthesis of various new structures. This includes the study of its reaction with lithium diisopropylamide (LDA) and subsequent carboxylation and iodination processes. Such reactions have been used to create valuable new building blocks for pharmaceutical research (Bobbio & Schlosser, 2001).
2. Crystal Structure Analysis
The unique molecular disorder in the crystalline structure of compounds similar to 4-Chloro-2-iodopyridine, like 4-chloro-2,6-dimethyl-3-iodopyridine N-oxide, has been a subject of investigation. This research contributes to understanding the crystallography and spectroscopic properties of halopyridines (Hanuza et al., 1997).
3. Synthesis of Pentasubstituted Pyridines
Halogen-rich intermediates like 4-Chloro-2-iodopyridine have been used in the synthesis of pentasubstituted pyridines. These compounds are significant in medicinal chemistry, offering a range of functionalities for chemical manipulations (Wu et al., 2022).
4. Halogen Bonding in Crystal Packing
Studies on halobismuthates with 3-iodopyridinium cations reveal the role of halogen bonding in crystal packing. Such research helps in understanding the interaction energies and structural formations in halogenated compounds (Gorokh et al., 2019).
5. Directed Ortho-Lithiation
The metalation of iodopyridines, including compounds similar to 4-Chloro-2-iodopyridine, has been achieved through ortho-lithiation. This technique is used to synthesize various polysubstituted pyridines and has applications in the synthesis of complex organic molecules (Rocca et al., 1993).
6. Catalytic Applications
Compounds like 4-Chloro-2-iodopyridine have been studied as part of mononuclear Ru(II) complexes for catalyzing water oxidation. Such research aids in understanding the reactivity and effectiveness of different ligands and catalysts in chemical reactions (Kaveevivitchai et al., 2012).
7. Cross-Coupling Reactions
Studies on halopyridines including 4-Chloro-2-iodopyridine have focused on their use in cross-coupling reactions, which are fundamental in organic synthesis. This includes exploring the synthesis of non-symmetrical alkynylpyridines and understanding their UV/Vis- and emission properties (Rivera et al., 2019).
Safety And Hazards
properties
IUPAC Name |
4-chloro-2-iodopyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClIN/c6-4-1-2-8-5(7)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGYBMCVKQXJBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463774 | |
Record name | 4-Chloro-2-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-iodopyridine | |
CAS RN |
22918-03-2 | |
Record name | 4-Chloro-2-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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